molecular formula C8H15ClO B15357488 3-Chloro-5,5-dimethylhexan-2-one

3-Chloro-5,5-dimethylhexan-2-one

Cat. No.: B15357488
M. Wt: 162.66 g/mol
InChI Key: OYLDYJUWLCOWDZ-UHFFFAOYSA-N
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Description

3-Chloro-5,5-dimethylhexan-2-one is a chlorinated aliphatic ketone characterized by a branched hydrocarbon chain with a ketone group at position 2 and a chlorine substituent at position 3. The presence of two methyl groups at position 5 enhances steric hindrance, influencing its reactivity and physical properties.

Properties

Molecular Formula

C8H15ClO

Molecular Weight

162.66 g/mol

IUPAC Name

3-chloro-5,5-dimethylhexan-2-one

InChI

InChI=1S/C8H15ClO/c1-6(10)7(9)5-8(2,3)4/h7H,5H2,1-4H3

InChI Key

OYLDYJUWLCOWDZ-UHFFFAOYSA-N

Canonical SMILES

CC(=O)C(CC(C)(C)C)Cl

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-Chloro-5,5-dimethylhexan-2-one typically involves the chlorination of 5,5-dimethylhexan-2-one. This can be achieved through the reaction of 5,5-dimethylhexan-2-one with chlorine gas in the presence of a suitable catalyst, such as ferric chloride (FeCl3). The reaction is usually carried out under controlled conditions to ensure the selective chlorination at the desired position.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale chlorination processes using advanced reactor systems. These systems are designed to handle the exothermic nature of the reaction and to ensure the efficient conversion of the starting material to the desired product. The process may also include purification steps to remove any by-products and unreacted starting materials.

Chemical Reactions Analysis

Types of Reactions: 3-Chloro-5,5-dimethylhexan-2-one can undergo various types of chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Oxidation reactions can be carried out using oxidizing agents such as potassium permanganate (KMnO4) or chromic acid (H2CrO4).

  • Reduction: Reduction reactions may involve the use of reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

  • Substitution: Substitution reactions can be performed using nucleophiles such as hydroxide ions (OH-) or alkoxides.

Major Products Formed:

  • Oxidation: The oxidation of this compound can lead to the formation of carboxylic acids or ketones with higher oxidation states.

  • Reduction: Reduction reactions typically result in the formation of alcohols or amines.

  • Substitution: Substitution reactions can produce a variety of products depending on the nucleophile used.

Scientific Research Applications

3-Chloro-5,5-dimethylhexan-2-one has several scientific research applications across various fields:

  • Chemistry: It is used as a building block in organic synthesis, particularly in the preparation of more complex molecules.

  • Biology: The compound can be employed in biochemical studies to investigate enzyme mechanisms and metabolic pathways.

  • Medicine: It may serve as a precursor for the synthesis of pharmaceuticals and other bioactive compounds.

  • Industry: In the chemical industry, it is utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism by which 3-Chloro-5,5-dimethylhexan-2-one exerts its effects depends on the specific application. For example, in biochemical studies, it may interact with enzymes and influence their activity by binding to active sites or altering substrate specificity. The molecular targets and pathways involved would vary based on the context of the research or application.

Comparison with Similar Compounds

a. Isophorone (3,5,5-Trimethyl-2-cyclohexen-1-one)

  • Structure : Cyclic ketone with conjugated double bond and methyl groups .
  • Key Differences: Cyclohexenone backbone vs. linear hexanone in the target compound. Lacks chlorine but includes a conjugated system, enhancing UV stability and industrial use as a solvent .
  • Applications : Widely used in coatings, resins, and agrochemicals due to its stability and solvent properties.

b. 4,5-Dichloro-2,5-dimethyl-2-hexene

  • Structure : Dichlorinated hexene with methyl groups at position 5 .
  • Key Differences: Alkene backbone vs. ketone functionality in the target compound.
  • Reactivity : Undergoes allylic rearrangement and addition reactions, as shown in chlorination studies of dienes .

c. 5-Chloro-2-methyl-4-isothiazolin-3-one

  • Structure : Heterocyclic compound with chlorine, methyl, and ketone-like groups .
  • Key Differences: Isothiazolinone ring vs. linear chain in the target compound. Exhibits potent antimicrobial activity, necessitating strict handling protocols (e.g., EN 374-certified gloves) .

Physical and Chemical Properties

Property 3-Chloro-5,5-dimethylhexan-2-one (Inferred) Isophorone 4,5-Dichloro-2,5-dimethyl-2-hexene 5-Chloro-2-methyl-4-isothiazolin-3-one
Molecular Weight ~162.6 g/mol 138.2 g/mol ~195.1 g/mol 150.6 g/mol
Boiling Point ~180–190°C (estimated) 215°C 85–90°C (at 12 mmHg) Decomposes at high temperatures
Solubility Low in water; soluble in organic solvents Miscible with organics Insoluble in water Soluble in DMSO/pluronic acid mixtures
Reactivity Electrophilic at C3; ketone reductions Conjugate additions Allylic chlorination Thiol-binding; antimicrobial

Reactivity Trends

  • Electrophilic Substitution : The chlorine in this compound enhances susceptibility to nucleophilic attack at C3, unlike isophorone’s conjugated system, which favors Michael additions.
  • Thermal Stability : Branched aliphatic ketones (e.g., target compound) are less stable than cyclic ketones like isophorone but more stable than dichloroalkenes, which undergo allylic rearrangements .

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